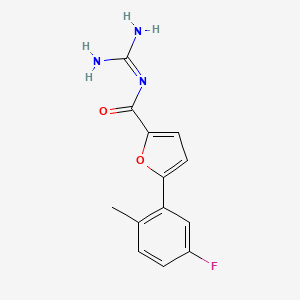
KR-32568
Descripción general
Descripción
KR-32568 is a chemical compound known for its potent cardioprotective effects. It functions as an inhibitor of the sodium/hydrogen exchanger 1 (NHE-1), with an inhibitory concentration (IC50) of 230 nanomolar . This compound has shown significant promise in restoring cardiac systolic function and reducing myocardial infarction size in various experimental models .
Aplicaciones Científicas De Investigación
KR-32568 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sodium/hydrogen exchanger inhibitors.
Biology: Investigated for its effects on cellular processes involving ion exchange and intracellular pH regulation.
Medicine: Explored for its cardioprotective properties, particularly in the context of ischemia and reperfusion injury.
Mecanismo De Acción
KR-32568 exerts its effects by inhibiting the sodium/hydrogen exchanger 1 (NHE-1). This inhibition prevents the exchange of sodium ions for hydrogen ions across cell membranes, thereby reducing intracellular sodium levels and preventing cellular swelling. The compound’s cardioprotective effects are attributed to its ability to restore cardiac contractile function and reduce myocardial infarction size in ischemic conditions .
Similar Compounds:
Cariporide: Another NHE-1 inhibitor with similar cardioprotective effects.
Zoniporide: Known for its use in reducing ischemic injury in cardiac tissues.
EMD-87580: Exhibits similar inhibitory effects on NHE-1 and is used in cardiovascular research.
Uniqueness of this compound: this compound stands out due to its potent inhibitory concentration (IC50 of 230 nanomolar) and its demonstrated efficacy in both in vitro and in vivo models. Its ability to significantly reduce myocardial infarction size and improve cardiac function highlights its potential as a therapeutic agent .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine plays a crucial role in biochemical reactions, particularly as an inhibitor of the sodium/hydrogen exchanger-1 (NHE-1). This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit NHE-1-mediated rabbit platelet swelling induced by intracellular acidification . The nature of these interactions involves the binding of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine to the active site of NHE-1, thereby preventing the exchange of sodium and hydrogen ions across the cell membrane.
Cellular Effects
The effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine on various types of cells and cellular processes are profound. This compound has been observed to reduce infarct size and the total number of ventricular premature beats during ischemia/reperfusion in an anesthetized rat model . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine reduces the incidence and duration of ventricular tachycardia and ventricular fibrillation, indicating its potential in protecting cardiac cells from ischemic damage.
Molecular Mechanism
The molecular mechanism of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine involves its action as an NHE-1 inhibitor. By binding to the active site of NHE-1, this compound prevents the exchange of sodium and hydrogen ions, thereby reducing intracellular acidification and subsequent cellular damage . Additionally, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine have been observed to change over time. The compound exhibits stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term effects on cellular function include sustained protection against ischemic damage and reduced incidence of arrhythmias in in vitro and in vivo studies . These findings suggest that [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine maintains its efficacy over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine vary with different dosages in animal models. Studies have shown that this compound dose-dependently reduces infarct size and the total number of ventricular premature beats during ischemia/reperfusion . At higher doses, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine significantly reduces the incidence and duration of ventricular tachycardia and ventricular fibrillation. Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for this compound.
Metabolic Pathways
[5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine is involved in several metabolic pathways, particularly those related to ion exchange and cellular stress responses. The compound interacts with enzymes such as NHE-1, which plays a critical role in regulating intracellular pH and ion homeostasis . By inhibiting NHE-1, [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine affects metabolic flux and metabolite levels, ultimately contributing to its cardioprotective effects.
Transport and Distribution
The transport and distribution of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine within cells and tissues involve interactions with specific transporters and binding proteins. This compound is efficiently transported across cell membranes, allowing it to reach its target sites within the cell. The localization and accumulation of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine in cardiac tissues are particularly noteworthy, as they contribute to its cardioprotective effects .
Subcellular Localization
The subcellular localization of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine is primarily within the cytoplasm, where it interacts with NHE-1 and other biomolecules. This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The activity and function of [5-(2-Methyl-5-fluorophenyl)furan-2-ylcarbonyl]guanidine are influenced by its subcellular localization, as it needs to be in proximity to NHE-1 to exert its inhibitory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: KR-32568 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the furan-2-ylcarbonyl group and its subsequent attachment to a guanidine moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require sonication to enhance solubility .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely follows standard pharmaceutical manufacturing protocols. This includes stringent control of reaction conditions, purification processes such as high-performance liquid chromatography (HPLC), and quality assurance measures to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions: KR-32568 primarily undergoes substitution reactions, particularly in the formation of its furan-2-ylcarbonyl and guanidine groups. It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Organic solvents like DMSO, catalysts, and reagents such as fluorophenyl derivatives.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include the final this compound compound and its intermediates, which are typically characterized and purified using techniques like HPLC .
Propiedades
IUPAC Name |
N-(diaminomethylidene)-5-(5-fluoro-2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-7-2-3-8(14)6-9(7)10-4-5-11(19-10)12(18)17-13(15)16/h2-6H,1H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLDHYBZLVASJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=C(O2)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463814 | |
| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852146-73-7 | |
| Record name | KR-32568 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852146737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Aminoiminomethyl)-5-(5-fluoro-2-methylphenyl)-2-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KR-32568 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KR-32568 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ7D8A9YGY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: KR-32568 acts as a selective inhibitor of the sodium/hydrogen exchanger-1 (NHE-1). [, ] This protein plays a crucial role in maintaining intracellular pH balance. By inhibiting NHE-1, this compound prevents excessive sodium influx and subsequent calcium overload in cells, particularly during ischemic events. [, ]
A: Studies in anesthetized rat models of ischemia/reperfusion heart injury demonstrated that this compound significantly reduces infarct size. [] This protective effect is attributed to the reduced sodium and calcium overload in cardiac cells during ischemia and reperfusion, mitigating cell damage and improving heart function. []
A: Research indicates that this compound's cardioprotective action may involve the phosphoinositide 3-kinase (PI3K)/Akt and protein kinase G (PKG) pathways. [] Inhibiting PI3K, Akt, or PKG attenuated the NHE-1 suppression and cardioprotection induced by this compound, suggesting their involvement in the process. []
A: Research explored whether this compound's neuroprotective effect in stroke models was linked to the voltage-gated proton channel Hv1. [] While both wild-type and Hv1 knockout rats showed reduced infarct size and edema with this compound treatment, the study found no evidence that Hv1 negatively impacted the drug's benefits. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)
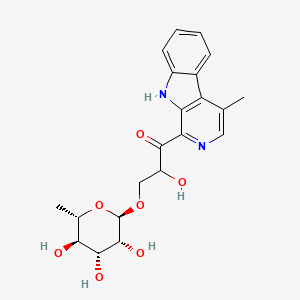
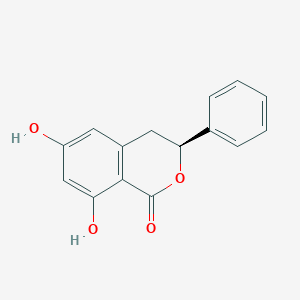
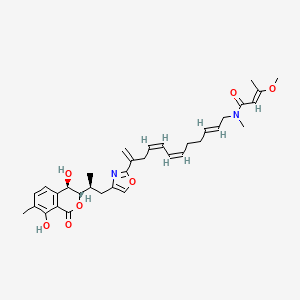
![(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1247361.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(phenylmethyl)-](/img/structure/B1247362.png)
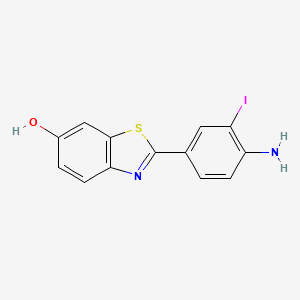

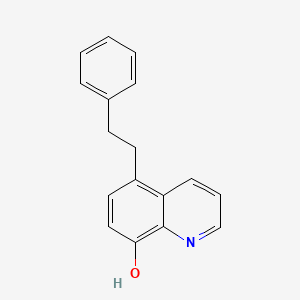

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)
![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)